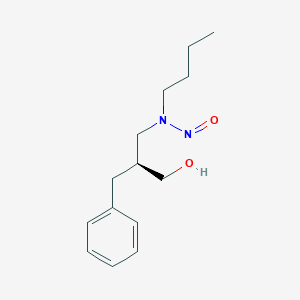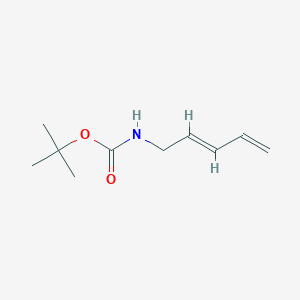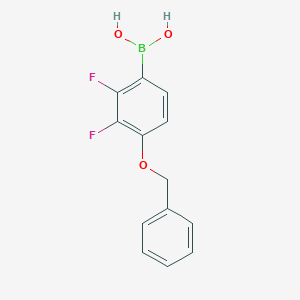
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as TFPAM-13, and it belongs to a class of chemicals called phosphonate esters. TFPAM-13 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of TFPAM-13 is not fully understood, but it is believed to involve the binding of the phosphonate ester group to the active site of the enzyme. This binding disrupts the normal function of the enzyme, leading to inhibition of its activity.
Biochemical and Physiological Effects:
TFPAM-13 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of protein-protein interactions. These effects make it a valuable tool for studying the function of various cellular pathways and processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TFPAM-13 in lab experiments is its potency as an enzyme inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of TFPAM-13 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on TFPAM-13. One area of interest is the development of more specific inhibitors based on the structure of TFPAM-13. Another potential direction is the use of TFPAM-13 in drug discovery, particularly for the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of TFPAM-13 and its potential for off-target effects.
Synthesemethoden
TFPAM-13 can be synthesized using a variety of methods, but the most common approach involves the reaction of diphenylphosphine with 3-methylbutyl 3,3,3-trifluoro-2-hydroxy-2-methylpropionate in the presence of trifluoroacetic acid. This reaction produces TFPAM-13 as a white crystalline solid, which can be purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
TFPAM-13 has been used in a variety of scientific research applications, including studies of enzyme activity, protein structure, and drug discovery. This compound has been shown to be a potent inhibitor of a wide range of enzymes, including phosphatases and proteases. This makes it a valuable tool for studying the function of these enzymes and their potential as drug targets.
Eigenschaften
CAS-Nummer |
145430-08-6 |
|---|---|
Molekularformel |
C21H22F6NO3P |
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C21H22F6NO3P/c1-15(2)13-14-31-18(29)28-19(20(22,23)24,21(25,26)27)32(30,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
RXYZJSFQYLLONF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
145430-08-6 |
Synonyme |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2- yl)carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



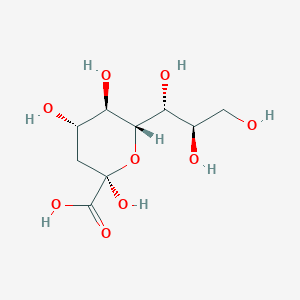


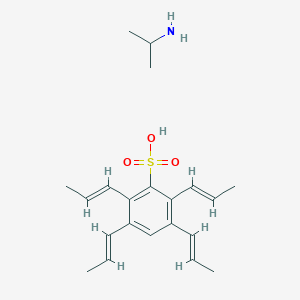
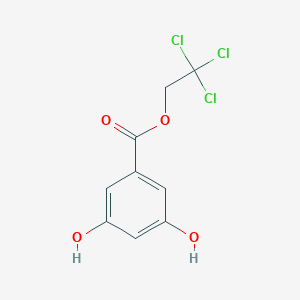
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)

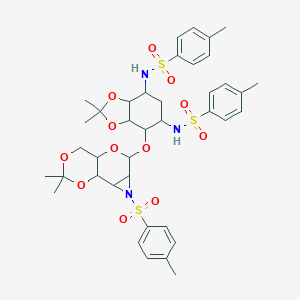
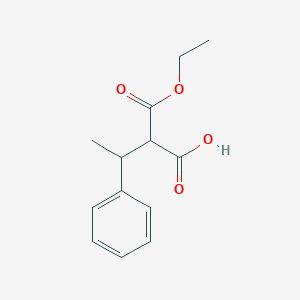
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
